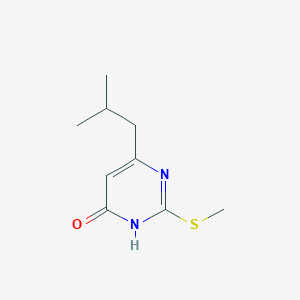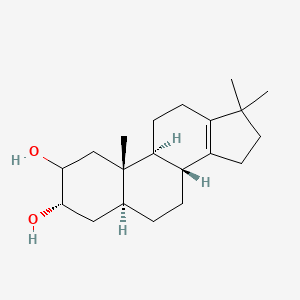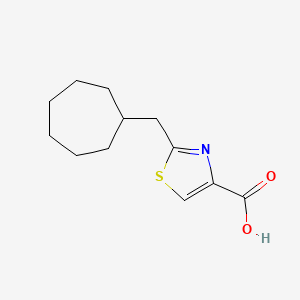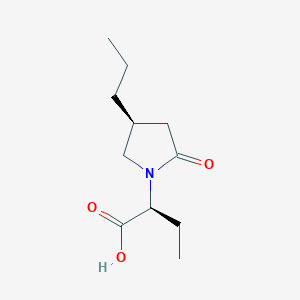
N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea is an organosilane compound that features both triethoxysilyl and trimethoxysilyl functional groups. This compound is known for its ability to act as a coupling agent, which helps in forming durable bonds between organic and inorganic materials. It is widely used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea typically involves the reaction of 3-(triethoxysilyl)propylamine with 3-(trimethoxysilyl)propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-(Triethoxysilyl)propylamine+3-(Trimethoxysilyl)propyl isocyanate→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to achieve high yields and purity. The reaction is typically carried out in a solvent such as toluene or dichloromethane, and the product is purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea undergoes various chemical reactions, including:
Hydrolysis: The silane groups can hydrolyze in the presence of water, forming silanols.
Condensation: The hydrolyzed silanols can further condense to form siloxane bonds.
Substitution: The compound can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Silanols.
Condensation: Siloxane polymers.
Substitution: Various substituted organosilanes.
Aplicaciones Científicas De Investigación
N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomaterials to improve their compatibility and functionality.
Medicine: Utilized in drug delivery systems to enhance the stability and bioavailability of therapeutic agents.
Industry: Applied in coatings, adhesives, and sealants to improve their mechanical properties and durability.
Mecanismo De Acción
The mechanism of action of N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea involves the hydrolysis of the silane groups to form silanols, which can then condense to form siloxane bonds. These bonds create a strong and durable interface between organic and inorganic materials. The compound can also interact with various molecular targets, such as hydroxyl groups on surfaces, to enhance adhesion and compatibility.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(3-trimethoxysilylpropyl)ethylenediamine
- 3-(Triethoxysilyl)propylamine
- 3-(Trimethoxysilyl)propyl methacrylate
Uniqueness
N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea is unique due to the presence of both triethoxysilyl and trimethoxysilyl groups, which provide enhanced hydrolytic stability and improved adhesion properties compared to other similar compounds. This dual functionality allows it to be used in a wider range of applications, making it a versatile and valuable compound in various fields.
Propiedades
Fórmula molecular |
C16H38N2O7Si2 |
|---|---|
Peso molecular |
426.65 g/mol |
Nombre IUPAC |
1-(3-triethoxysilylpropyl)-1-(3-trimethoxysilylpropyl)urea |
InChI |
InChI=1S/C16H38N2O7Si2/c1-7-23-27(24-8-2,25-9-3)15-11-13-18(16(17)19)12-10-14-26(20-4,21-5)22-6/h7-15H2,1-6H3,(H2,17,19) |
Clave InChI |
KUSIHIMSYBNTGX-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCN(CCC[Si](OC)(OC)OC)C(=O)N)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B15292030.png)

![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B15292035.png)
![6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione](/img/structure/B15292037.png)
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4,5-Difluoroaniline](/img/structure/B15292061.png)

![(3R,5S,8R,9R,10S,13S,14S)-13-ethyl-3-hydroxy-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B15292064.png)
![4-Fluoro-alpha-(4-fluorophenyl)-alpha-[3-(phenylmethoxy)propyl]benzenemethanol](/img/structure/B15292069.png)

![methyl N-[(1S)-1-[[(1S,2S)-1-benzyl-2-hydroxy-3-[[[(2S)-2-(methoxycarbonylamino)-3-methyl-butanoyl]amino]-[[4-(2-pyridyl)phenyl]methyl]amino]propyl]carbamoyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B15292073.png)
![4-amino-5-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15292081.png)


![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15292096.png)
